
1,3,2-Dioxaborinane,2-(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-5,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxaborinane,2-(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-5,5-dimethyl- is a boron-containing heterocyclic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborinane derivatives typically involves the reaction of boronic acids or boronates with diols or other suitable nucleophiles. The reaction conditions often require the presence of a catalyst, such as a transition metal complex, and may be carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2-Dioxaborinane derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to boronic acids or borates.
Reduction: Formation of borohydrides.
Substitution: Nucleophilic substitution reactions at the boron center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce borohydrides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 1,3,2-Dioxaborinane derivatives are used as intermediates for the formation of carbon-boron bonds, which are valuable in cross-coupling reactions.
Biology
These compounds may be explored for their potential as enzyme inhibitors or as probes for studying biological systems.
Medicine
Research into boron-containing compounds often focuses on their potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry
In materials science, these compounds can be used in the development of new polymers or as additives to improve material properties.
Wirkmechanismus
The mechanism by which 1,3,2-Dioxaborinane derivatives exert their effects often involves the interaction of the boron atom with nucleophiles or electrophiles. This can lead to the formation of stable complexes or the activation of certain molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boronic Acids: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Borates: Used in various industrial applications, including detergents and glass manufacturing.
Borohydrides: Widely used as reducing agents in organic synthesis.
Uniqueness
1,3,2-Dioxaborinane derivatives are unique due to their cyclic structure, which can impart different reactivity and stability compared to linear boron compounds. This makes them valuable in specific applications where such properties are desired.
Eigenschaften
Molekularformel |
C17H25BO4 |
|---|---|
Molekulargewicht |
304.2 g/mol |
IUPAC-Name |
2-[4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C17H25BO4/c1-16(2)9-19-15(20-10-16)13-5-7-14(8-6-13)18-21-11-17(3,4)12-22-18/h5-8,15H,9-12H2,1-4H3 |
InChI-Schlüssel |
BNEXIQRBDYDZTL-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C3OCC(CO3)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


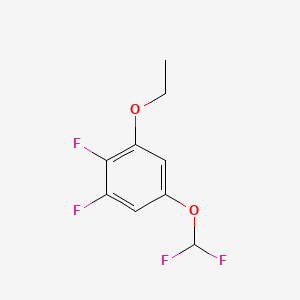
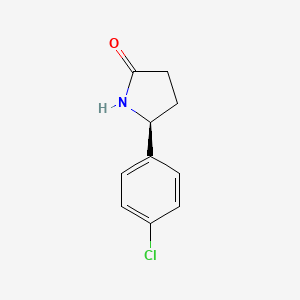
![(1R,4R,5S)-Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14042328.png)

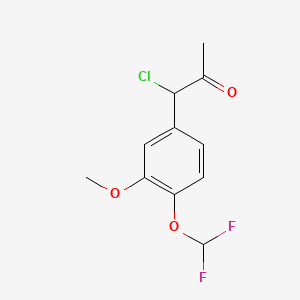
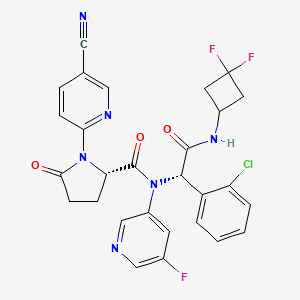
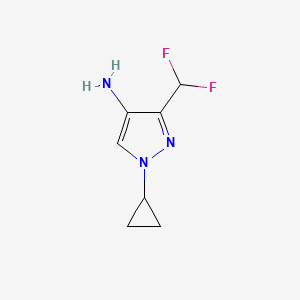
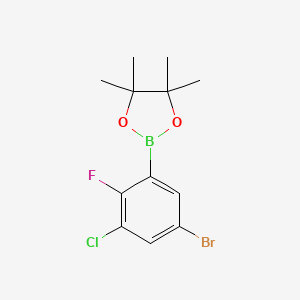


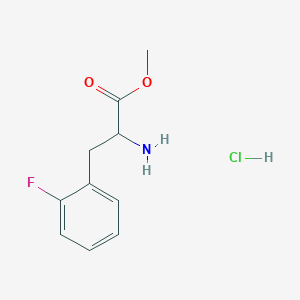
![4-hydroxy-5-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-6-one](/img/structure/B14042395.png)


